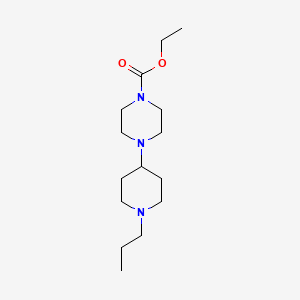![molecular formula C19H23N3O3 B5060127 N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)
N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields of research. This compound is commonly referred to as EMHPH, and it has been synthesized using different methods. The aim of
作用機序
The mechanism of action of EMHPH is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various physiological processes. It has been shown to have anti-inflammatory and anti-cancer properties, which may be attributed to its ability to modulate the immune system and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMHPH has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to modulate the immune system and induce apoptosis in cancer cells. However, the exact mechanism of action and the full extent of its effects are still under investigation.
実験室実験の利点と制限
EMHPH has several advantages for lab experiments, including its ease of synthesis, stability, and potential therapeutic applications. However, its limitations include its low solubility in water, which may affect its bioavailability and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for the research and development of EMHPH, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of new derivatives with improved efficacy and safety profiles. It may also be used in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to fully understand its mechanism of action and the extent of its effects in different physiological processes.
Conclusion:
In conclusion, N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide is a promising chemical compound that has shown potential in various fields of research. Its ease of synthesis, stability, and potential therapeutic applications make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
合成法
EMHPH can be synthesized using different methods, including the reaction of 2-ethylbenzoylhydrazine with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain the desired product. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
科学的研究の応用
EMHPH has been used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a potential drug target for the development of new therapeutics.
特性
IUPAC Name |
1-(2-ethylphenyl)-3-[3-(4-methoxyphenyl)propanoylamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-15-6-4-5-7-17(15)20-19(24)22-21-18(23)13-10-14-8-11-16(25-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWZDWWDNRJZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5060049.png)

![ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5060059.png)
![4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)

![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)

![N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5060146.png)

